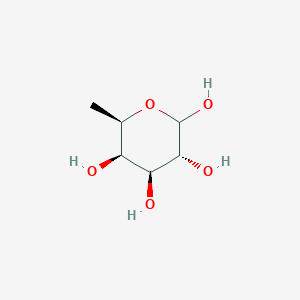

D-fucopyranose

Overview

Description

D-fucopyranose is the six-membered ring form of D-fucose. It is a D-fucose and a fucopyranose.

Scientific Research Applications

Biosynthesis in Bacteria : D-fucopyranose is a component of the O antigen in Escherichia coli O52. It is also the sugar moiety of the anticancer drug gilvocarcin V. The biosynthetic pathway of dTDP-d-fucopyranose (the nucleotide-activated form of d-Fucf) in E. coli O52 has been fully characterized, providing insights into bacterial polysaccharide biosynthesis (Wang et al., 2008).

Antilipidemic and Anticancer Potential : Studies on fucoidan, a polysaccharide containing this compound, extracted from brown seaweed, showed potential hypolipidemic activity by reducing cholesterol and triglyceride levels in obese mice. This suggests its utility in managing lipid disorders (Cuong et al., 2015).

Enzymatic Applications : Enzymatic fucosylation, involving the transfer of D-fucose from synthetic UDP-α-D-fucose to cardenolide aglycones, has been achieved in plants like Digitalis lanata. This process is vital for understanding and enhancing the synthesis of bioactive compounds (Faust et al., 1994).

Antithrombotic and Antilipemic Effects : Aminated derivatives of fucoidan, containing sulfated this compound, have shown promising antithrombotic and antilipemic effects. This points towards potential therapeutic applications in cardiovascular diseases (Soeda et al., 1994).

D-Fucose Metabolism in Pseudomonads : The metabolism of D-fucose by a pseudomonad capable of using it as a sole carbon source was studied. This research is significant for understanding microbial metabolism and potential biotechnological applications (Dahms & Anderson, 1972).

Synthesis of L-Fucopyranose : Research has been conducted on the synthesis of L-fucopyranose and its analogues, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Takahashi & Kuzuhara, 1997).

Anticoagulant Properties : Fucoidan's interaction with heparin cofactor II and antithrombin III has been investigated, revealing its potent anticoagulant properties. This research is vital for developing new anticoagulant drugs (Church et al., 1989).

Polysaccharide Hydrolysis : The enzymatic hydrolysis of fucoidin, a polysaccharide containing L-fucopyranose units, by marine bacteria, has been studied. This could be important for biotechnological applications in polysaccharide processing and utilization (Yaphe & Morgan, 1959).

properties

IUPAC Name |

(3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SVZMEOIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7724-73-4 | |

| Record name | Galactose, 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

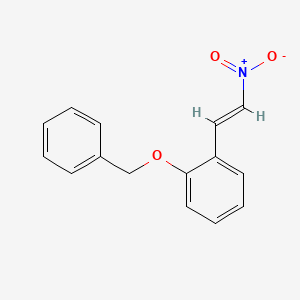

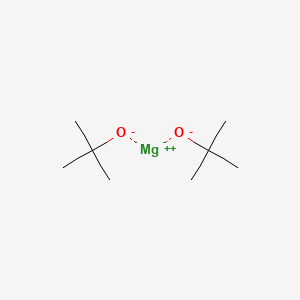

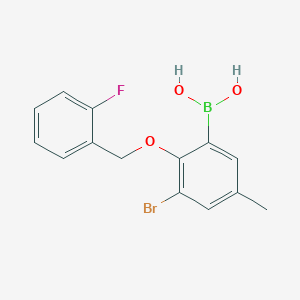

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)

![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)